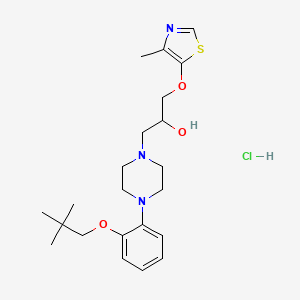
1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the phenyl group and the thiazole moiety. Common reagents used in these reactions include alkyl halides, thiazole derivatives, and phenylboronic acids. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. Quality control measures, including spectroscopy and chromatography, are employed to verify the purity and structure of the compound.
化学反応の分析
Types of Reactions: 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the piperazine ring and thiazole moiety may contribute to its ability to interact with biological macromolecules, influencing cellular processes and signaling pathways.
類似化合物との比較
1-Piperazineethanol derivatives: Compounds with similar piperazine and ethanol functional groups.
Phenyl-substituted piperazines: Compounds with phenyl groups attached to the piperazine ring.
Thiazole-containing compounds: Molecules with thiazole moieties.
Uniqueness: 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the 2,2-dimethylpropoxy group further distinguishes it from other similar compounds, contributing to its unique properties and applications.
特性
CAS番号 |
136996-85-5 |
|---|---|
分子式 |
C22H34ClN3O3S |
分子量 |
456.0 g/mol |
IUPAC名 |
1-[4-[2-(2,2-dimethylpropoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H33N3O3S.ClH/c1-17-21(29-16-23-17)27-14-18(26)13-24-9-11-25(12-10-24)19-7-5-6-8-20(19)28-15-22(2,3)4;/h5-8,16,18,26H,9-15H2,1-4H3;1H |
InChIキー |
CDXUIUPDJOOXIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OCC(C)(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
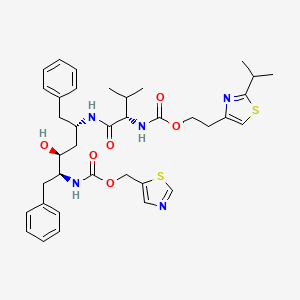


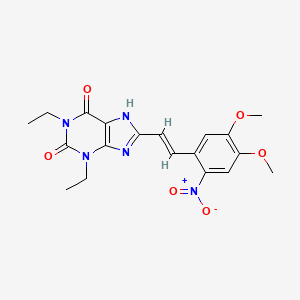
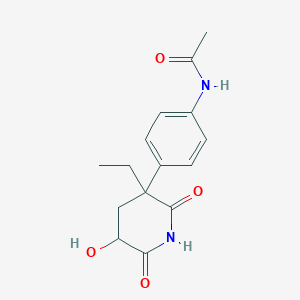
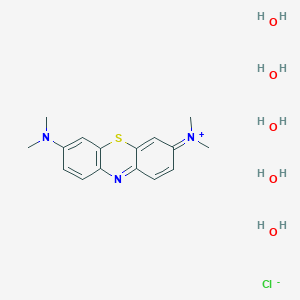

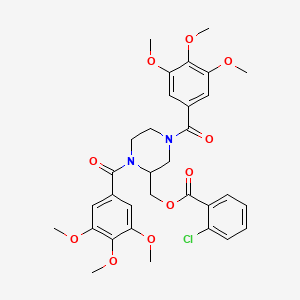



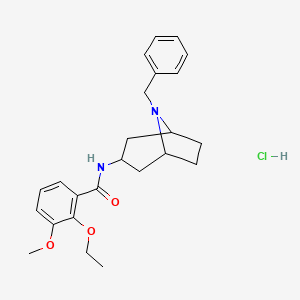
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
